1,2,4,5-Benzenetetracarboxaldehyde
Overview
Description
Synthesis Analysis
The combined use of 1,2,4,5-benzenetetracarboxylic acid and 4,4′-bipyridine as ligands with Mn II and Co II ions afforded two polymeric compounds . These compounds were prepared under hydrothermal conditions (145 °C, 3 h) and characterized by elemental analysis, IR spectroscopy, TG-DTA analysis, and single-crystal X-ray diffraction methods .Molecular Structure Analysis
The combined use of 1,2,4,5-benzenetetracarboxylic acid and 4,4′-bipyridine as ligands with Mn II and Co II ions resulted in two polymeric compounds . One of these exhibits a novel double chain structure growing along the b axis where the manganese atoms are linked by tris-monodentate Hbta 3− ligands .Chemical Reactions Analysis
Reactions in water between 1,2,4,5-benzene-tetra-carboxylate and lanthanide ions lead to seven families of lanthanide-containing coordination polymers . In one of the coordination polymers, 1D Co (II)-carboxylate chains are linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .Physical And Chemical Properties Analysis
The molecular formula of 1,2,4,5-Benzenetetracarboxaldehyde is C10H6O4 . It has a molecular weight of 190.15 g/mol . The compound has a topological polar surface area of 68.3 Ų . It has no hydrogen bond donors but has four hydrogen bond acceptors .Scientific Research Applications
Electro-Responsive Material Synthesis
Benzene-1,2,4,5-tetracarbaldehyde is a key building block in the synthesis of electro-responsive materials. These materials can change their properties in response to an electric field, making them useful in various applications such as sensors, actuators, and smart textiles .
Environmental-Friendly Oxidation Methods
The compound serves as an intermediate in developing less toxic and environmentally hazardous oxidation methods. Traditional oxidants like Swern and pyridinium chlorochromate (PCC) are more harmful compared to the oxidation methods used with Benzene-1,2,4,5-tetracarbaldehyde .
Gas Storage
Due to its structural properties, Benzene-1,2,4,5-tetracarbaldehyde can be utilized in creating frameworks for gas storage applications. This is particularly relevant for storing gases like hydrogen or methane that are used as clean energy sources .
Separation Processes
Frameworks incorporating this compound can aid in separation processes by selectively filtering out specific molecules or ions from mixtures. This has implications for water purification and air filtration .
Sensing Devices
Benzene-1,2,4,5-tetracarbaldehyde-based materials can be designed to detect various substances due to their responsive nature. This makes them suitable for use in chemical sensors and biosensors .
Catalysis
The compound can be used to create catalysts that facilitate chemical reactions without being consumed in the process. This has wide-ranging applications in pharmaceuticals, manufacturing, and environmental remediation .
Proton Conduction
Materials derived from Benzene-1,2,4,5-tetracarbaldehyde can conduct protons effectively. This property is essential for fuel cell technology which converts chemical energy into electrical energy .
Drug Delivery Systems
The compound’s framework structures can be engineered to carry and release drugs in a controlled manner. This is crucial for targeted drug delivery systems that aim to improve the efficacy of treatments while minimizing side effects .
Energy Storage
Benzene-1,2,4,5-tetracarbaldehyde is also relevant in the context of energy storage devices such as batteries and supercapacitors. The compound’s ability to form stable frameworks can enhance the performance and durability of these devices .
Optoelectronic Devices
Lastly, the compound finds application in optoelectronic devices which include light-emitting diodes (LEDs), photovoltaic cells, and electronic displays. Its unique properties contribute to improving the efficiency and functionality of these devices .
Each application mentioned above demonstrates the versatility and importance of Benzene-1,2,4,5-tetracarbaldehyde in scientific research and its potential to contribute significantly to various technological advancements.
Towards an operationally practical synthesis of benzene-1,2,4,5… Two-dimensional covalent organic frameworks with hierarchical porosity…
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,4,5-tetracarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENOXLTIIJHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465400 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4,5-tetracarbaldehyde | |
CAS RN |
14674-89-6 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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